molecular formula C21H14N2OS B5796859 2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

Cat. No.: B5796859
M. Wt: 342.4 g/mol
InChI Key: UWGRSYSEKCDLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, while thiophene derivatives are widely used in medicinal chemistry and material science . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile typically involves multi-step reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiophene moiety can be introduced via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Microwave irradiation and the use of palladium catalysts are some advanced techniques used to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways such as cell proliferation and apoptosis. The thiophene ring can interact with enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[3-(thiophene-2-carbonyl)indol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2OS/c22-12-15-6-1-2-7-16(15)13-23-14-18(17-8-3-4-9-19(17)23)21(24)20-10-5-11-25-20/h1-11,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGRSYSEKCDLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.